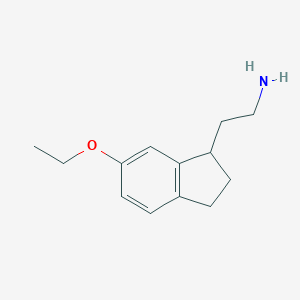
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine, commonly known as KF-1, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. KF-1 belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Mecanismo De Acción
KF-1 acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. The exact mechanism of action of KF-1 is still being studied, but it is believed to involve the modulation of dopaminergic and serotonergic neurotransmission.
Efectos Bioquímicos Y Fisiológicos
KF-1 has been shown to increase dopamine levels in the prefrontal cortex, striatum, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and decision-making. It also increases serotonin levels in the hippocampus, which is involved in the regulation of memory and mood. KF-1 has been found to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
KF-1 has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its low toxicity. However, KF-1 is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of KF-1. One area of interest is its potential as a treatment for addiction, as dopamine plays a crucial role in the reward pathway and drug-seeking behavior. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease, which involves the degeneration of dopaminergic neurons. Additionally, more research is needed to fully understand the mechanism of action of KF-1 and its potential side effects.
In conclusion, KF-1 is a novel psychoactive substance with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter, ability to cross the blood-brain barrier, and low toxicity make it a promising compound for further research. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
KF-1 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with ethyl bromide, followed by reduction with sodium borohydride, and finally, reductive amination with ethylenediamine. This synthesis method has been optimized to yield high purity and yield of KF-1.
Aplicaciones Científicas De Investigación
KF-1 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. KF-1 has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
Número CAS |
178677-04-8 |
|---|---|
Nombre del producto |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-6-5-10-3-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
Clave InChI |
BFLISTOFDBAQKR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
SMILES canónico |
CCOC1=CC2=C(CCC2CCN)C=C1 |
Sinónimos |
1H-Indene-1-ethanamine,6-ethoxy-2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



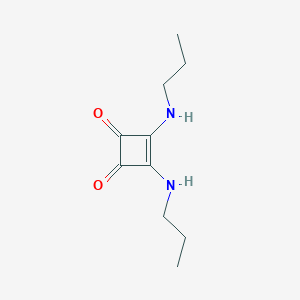
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)
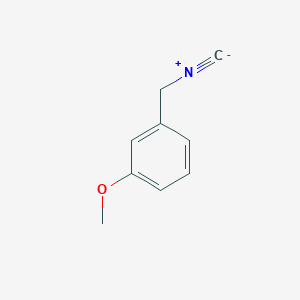
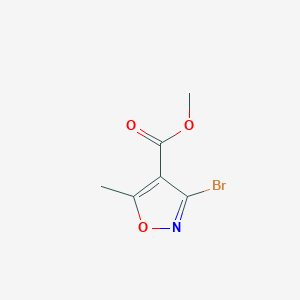



![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

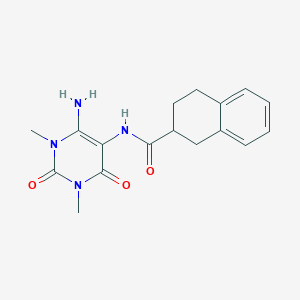

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

